molecular formula C11H13FN2O B1461167 N-Allyl-5-amino-4-fluoro-2-methyl-benzamide CAS No. 1875031-34-7

N-Allyl-5-amino-4-fluoro-2-methyl-benzamide

Cat. No.: B1461167
CAS No.: 1875031-34-7
M. Wt: 208.23 g/mol
InChI Key: JLOPRJVOQAEGAZ-UHFFFAOYSA-N
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Description

N-Allyl-5-amino-4-fluoro-2-methyl-benzamide is a small molecule with the molecular formula C11H13FN2O and a molecular weight of 208.23 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-5-amino-4-fluoro-2-methyl-benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-methylbenzoic acid and allylamine.

    Amidation Reaction: The 4-fluoro-2-methylbenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2). This acid chloride is then reacted with allylamine to form N-allyl-4-fluoro-2-methylbenzamide.

    Amination Reaction:

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch Processing: The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.

    Purification: The crude product is purified using techniques such as recrystallization, column chromatography, or distillation to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-Allyl-5-amino-4-fluoro-2-methyl-benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or fluoro groups are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-Allyl-5-amino-4-fluoro-2-methyl-benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.

    Medicine: As a drug candidate, it is being developed for the treatment of hematological malignancies, such as leukemia and lymphoma.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

N-Allyl-5-amino-4-fluoro-2-methyl-benzamide can be compared with other similar compounds, such as:

    N-Allyl-5-amino-4-chloro-2-methylbenzamide: Similar structure but with a chlorine atom instead of fluorine.

    N-Allyl-5-amino-4-bromo-2-methylbenzamide: Similar structure but with a bromine atom instead of fluorine.

    N-Allyl-5-amino-4-iodo-2-methylbenzamide: Similar structure but with an iodine atom instead of fluorine.

These compounds share similar chemical properties but may exhibit different biological activities and reactivities due to the varying halogen atoms.

Properties

IUPAC Name

5-amino-4-fluoro-2-methyl-N-prop-2-enylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O/c1-3-4-14-11(15)8-6-10(13)9(12)5-7(8)2/h3,5-6H,1,4,13H2,2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLOPRJVOQAEGAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)NCC=C)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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